Ethyl 4-nitrophenyl carbonate

Übersicht

Beschreibung

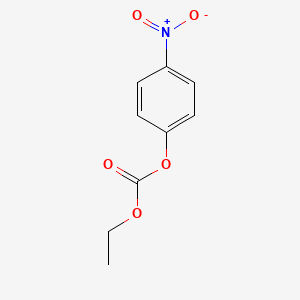

Ethyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C9H9NO5. It is a carbonate ester derived from 4-nitrophenol and ethyl chloroformate. This compound is known for its utility in organic synthesis, particularly in the protection of amino groups in peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 4-nitrophenyl carbonate can be synthesized through the reaction of 4-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired carbonate ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.

Types of Reactions:

Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the ethyl carbonate group is replaced by various nucleophiles.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: The major products are the corresponding substituted carbonates.

Reduction: The major product is ethyl 4-aminophenyl carbonate.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-nitrophenyl carbonate is widely used in scientific research, particularly in the field of organic chemistry. It serves as a protecting group for amino acids in peptide synthesis, allowing for the selective deprotection of amino groups. Additionally, it is used in the synthesis of various pharmaceuticals and agrochemicals.

In biology and medicine, this compound is used in the development of enzyme inhibitors and as a reagent in biochemical assays. Its ability to form stable intermediates makes it valuable in the study of enzyme mechanisms and protein interactions.

Wirkmechanismus

The mechanism of action of ethyl 4-nitrophenyl carbonate involves the formation of a stable intermediate through nucleophilic attack on the carbonate group. This intermediate can then undergo further reactions, such as hydrolysis or substitution, depending on the reaction conditions and the nature of the nucleophile.

In biochemical applications, this compound acts as a substrate for enzymes that catalyze the hydrolysis of carbonate esters. The resulting products can be used to study enzyme kinetics and inhibition.

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-nitrophenyl carbonate

- Benzyl 4-nitrophenyl carbonate

- Phenyl 4-nitrophenyl carbonate

Compared to these compounds, this compound offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Biologische Aktivität

Ethyl 4-nitrophenyl carbonate (C₉H₉NO₅) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and bioconjugation. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

This compound is characterized by a nitrophenyl group attached to an ethyl carbonate moiety. Its molecular structure contributes to its reactivity and potential applications in drug delivery systems and enzyme inhibition.

Biological Activity

1. Enzyme Inhibition:

The nitrophenyl group is known for its role in enzyme inhibition. Compounds with similar structures have demonstrated the ability to inhibit various enzymes, including proteases and phosphatases. For instance, this compound has been studied for its potential to inhibit serine proteases, which are crucial in numerous biological processes.

2. Antitumor Activity:

Research indicates that compounds related to this compound exhibit antitumor properties. In studies involving drug conjugates, the incorporation of this compound has been linked to enhanced cytotoxic effects against cancer cells. The controlled release of cytotoxic agents from conjugates containing this compound has shown promising results in vitro.

3. Bioconjugation Applications:

this compound serves as a versatile linker in bioconjugation chemistry. Its ability to form stable linkages with biomolecules allows for targeted drug delivery, particularly in antibody-drug conjugates (ADCs). The cleavage of the carbonate bond under specific conditions facilitates the release of therapeutic agents directly into target cells, minimizing off-target effects.

Case Study 1: Antitumor Efficacy

In a study published in Molecules, researchers synthesized several conjugates using this compound as a linker. The results indicated that these conjugates exhibited 2-5 times higher potency than traditional chemotherapeutics like hydroxycamptothecin (HCPT). The controlled release profiles were closely related to the structure of the linker used, showcasing the advantages of this compound in enhancing drug efficacy while reducing systemic toxicity .

| Compound | IC50 (µM) | Released HCPT (%) |

|---|---|---|

| Conjugate A | 10 | 82% after 4 hours |

| Conjugate B | 15 | 96% after 2 hours |

| Conjugate C | 12 | 70% after 3 hours |

Case Study 2: Enzyme Inhibition

A study investigating the inhibition of serine proteases found that this compound derivatives effectively inhibited enzyme activity in vitro. The structure-activity relationship (SAR) analysis revealed that modifications to the nitrophenyl group could enhance inhibitory potency, providing insights into designing more effective enzyme inhibitors .

Synthesis and Stability

The synthesis of this compound typically involves the reaction of phenol derivatives with carbonic acid derivatives under controlled conditions. The stability of this compound is crucial for its application in biological systems; studies have shown that it maintains stability under physiological conditions, making it suitable for therapeutic applications.

Eigenschaften

IUPAC Name |

ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-14-9(11)15-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJLSOXXIMLDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.